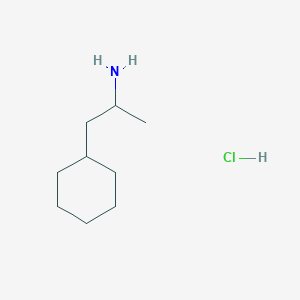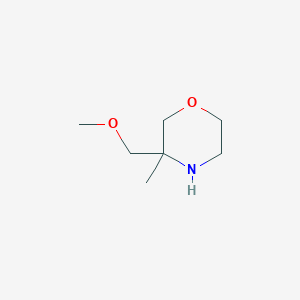
N-(cyclopropylmethyl)carbamoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“N-(cyclopropylmethyl)carbamoyl chloride” is a type of carbamoyl chloride, which is a functional group with the formula R2NC(O)Cl . Carbamoyl chlorides are important intermediates in both research laboratories and industrial scale syntheses . They are usually moisture sensitive, colorless, and soluble in nonpolar organic solvents .
Synthesis Analysis
Carbamoyl chlorides are typically prepared by the reaction of an amine with phosgene . They can also be prepared by the addition of hydrogen chloride to isocyanates . N-substituted carbamoyl chlorides can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants .Molecular Structure Analysis
The molecular structure of “N-(cyclopropylmethyl)carbamoyl chloride” would include a carbamoyl chloride functional group attached to a cyclopropylmethyl group. Cyclopropylmethyl is a cycloalkane, which is a type of hydrocarbon where the carbon atoms are arranged in a ring .Chemical Reactions Analysis
Carbamoyl chlorides can participate in a diverse range of transition metal-catalyzed transformations including radical initiated reactions and cross-coupling and annulation reaction modes as well as C–H functionalization . Solvolyses tend to occur at the carbonyl carbon, with replacement of the chloride ion .Physical And Chemical Properties Analysis
Carbamoyl chlorides are typically moisture sensitive, colorless, and soluble in nonpolar organic solvents . They are known to be stable, even at quite high temperatures .Zukünftige Richtungen
Carbamoyl chlorides, including “N-(cyclopropylmethyl)carbamoyl chloride”, have potential for further study and application in various chemical reactions, particularly in transition metal-catalyzed transformations . They can serve as powerful synthetic tools in the creation of various amide-containing molecules and heterocycles .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(cyclopropylmethyl)carbamoyl chloride involves the reaction of cyclopropylmethylamine with phosgene.", "Starting Materials": [ "Cyclopropylmethylamine", "Phosgene" ], "Reaction": [ "Cyclopropylmethylamine is added dropwise to a solution of phosgene in anhydrous benzene.", "The reaction mixture is stirred at room temperature for several hours.", "The resulting N-(cyclopropylmethyl)carbamoyl chloride is isolated by filtration and washed with cold benzene." ] } | |
CAS-Nummer |
1314934-12-7 |
Produktname |
N-(cyclopropylmethyl)carbamoyl chloride |
Molekularformel |
C5H8ClNO |
Molekulargewicht |
133.6 |
Reinheit |
91 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




